molecular formula C9H8O5 B134766 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid CAS No. 197584-99-9

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Cat. No. B134766
M. Wt: 196.16 g/mol
InChI Key: IKCKXQPXYWBQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, involves a multi-step process starting from 4-hydroxy-3-nitrobenzoic acid. This process includes esterification, etherification, reductive cyclization, nitration, and hydrolysis. These methods could potentially be adapted for the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid has been confirmed using various spectroscopic techniques such as IR, 1H NMR, LC/MS spectra, and elemental analysis. These techniques are essential for verifying the identity and purity of the synthesized compounds. They provide detailed information about the molecular framework and functional groups present in the compound .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as the derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid, have been explored. These studies include reactions such as reduction and acetylation. The reactivity of these compounds under different conditions can shed light on the potential reactivity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, as the presence of similar functional groups can lead to comparable chemical behavior .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid are not directly reported in the provided papers, the properties of structurally related compounds have been studied. These properties include solubility, melting points, and reactivity towards various reagents. Such information is crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid by analogy .

Scientific Research Applications

Enantioselective Synthesis and Resolution

  • The methyl ester of 1,4-benzodioxane-2-carboxylic acid and mesylate of 2-hydroxymethyl-1,4-benzodioxane are intermediates used to prepare enantiopure 2-substituted 1,4-benzodioxanes, critical for various synthetic applications. Enantiomers of these compounds were efficiently resolved using preferential crystallization according to an entrainment procedure, making it a competitive method for the classical resolution of 1,4-benzodioxane-2-carboxylic acid (Bolchi et al., 2007).
  • Chemoenzymatic synthesis routes were investigated to produce enantiomerically pure 1,4-benzodioxane-2-carboxylic acid derivatives. This involved the conversion of racemic nitriles to optically active acids via selective enzymatic hydrolysis, showcasing a mild route to these important intermediates (Benz et al., 2007).

Fluorescence Applications

  • Compounds such as 7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid and its derivatives have been noted for their excellent fluorescence properties in ethanol solution and solid state due to a larger conjugated system and various H-bonds in their structure, presenting significant potential for fluorescence-based applications (Shi et al., 2017).

Pharmacological Intermediates

  • The acylamide derivatives containing the 1,4-benzodioxan structure have been explored for immunosuppressive activity. These compounds are part of ongoing research to find therapeutic agents that can modulate immune responses more effectively and with fewer side effects than current immunosuppressants (Lv et al., 2009).

Synthetic Pathway Development

  • Novel synthetic pathways have been developed for compounds like 7-Hydroxy-3,4-dihydrocoumarin-4-carboxylic acid. These pathways, involving acid anhydride and pyridine, lead to benzofuran-3-yl-acetic esters, revealing new methods for synthesizing structurally related compounds (Shachan‐Tov & Frimer, 2012).

Antimicrobial and Anticancer Research

  • Amide derivatives of benzodifuran-2-carboxylic acid, synthesized from reactions involving 7-hydroxy-4-methylcoumarin, demonstrated antimicrobial activity against various bacteria and fungi, indicating potential therapeutic applications (Soni & Soman, 2014).
  • Derivatives of 2- and 3-benzo[b]furancarboxylic acids were evaluated for cytotoxic potential against human cancer cell lines, showing significant activities and indicating the potential for cancer therapeutic development (Kossakowski et al., 2005).

Safety And Hazards

The compound is intended for research use only and is not intended for medicinal, household, or other uses . It’s a controlled product and may require documentation to meet relevant regulations .

properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCKXQPXYWBQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599038
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

CAS RN

197584-99-9
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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